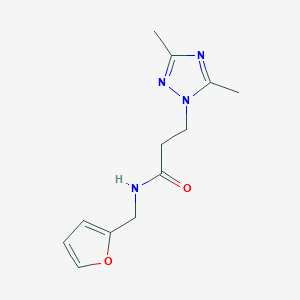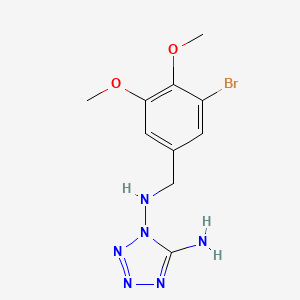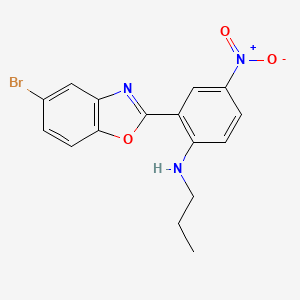
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide
Descripción general
Descripción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide, also known as DMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMFP belongs to the class of triazole compounds and has shown promising results in various studies for its use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide is not fully understood, but it is believed to act on multiple pathways in the body. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been found to inhibit the activity of various enzymes, including histone deacetylases and cyclooxygenase-2, which play a role in cancer cell growth and inflammation. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has also been found to protect against oxidative stress and reduce neuroinflammation, making it a promising candidate for neurodegenerative disorder treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential therapeutic properties for various diseases. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile compound for research. However, one limitation of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in humans.
Direcciones Futuras
There are several future directions for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide research. One area of focus is the development of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide for various diseases. Another area of future research is the exploration of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide's potential use in combination with other therapies for enhanced efficacy. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide and its potential therapeutic targets.
In conclusion, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide is a promising compound for scientific research due to its potential therapeutic properties in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in humans, but its potential for use in treating various diseases makes it an exciting area of research.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has shown potential therapeutic properties in various scientific research studies. It has been studied for its use in treating diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been studied for its potential neuroprotective effects, as it has been found to protect against oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9-14-10(2)16(15-9)6-5-12(17)13-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSCJZGENRKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-1-propanamide, N-(2-furanylmethyl)-3,5-dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)
![9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328749.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-methoxyphenyl)-2-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328761.png)
![N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328768.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328800.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328813.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)